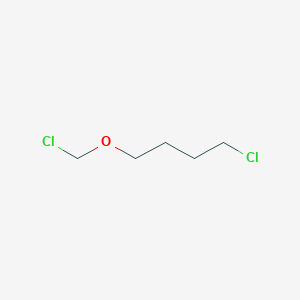
tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate” is a chemical compound with the CAS Number: 1392804-89-5 . It has a molecular weight of 201.27 . The IUPAC name of this compound is tert-butyl (3-hydroxycyclobutyl) (methyl)carbamate .
Molecular Structure Analysis
The InChI code for “tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate” is 1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7-8,12H,5-6H2,1-4H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the compound in databases.Physical And Chemical Properties Analysis
The physical form of “tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate” can be solid, semi-solid, liquid, or lump . It is typically stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 (IF SWALLOWED), P302 (IF ON SKIN), P305 (IF IN EYES), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes), and P352 (Wash with plenty of soap and water) .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate can be achieved through a multi-step reaction pathway involving the protection of functional groups, formation of key intermediates, and deprotection of the final product.", "Starting Materials": [ "tert-butyl carbamate", "3-bromo-2-methylcyclobutanol", "potassium carbonate", "DMF", "THF", "NaBH4", "HCl", "NaOH", "EtOH" ], "Reaction": [ "Step 1: Protection of tert-butyl carbamate with HCl and EtOH to form tert-butyl chloroformate", "Step 2: Reaction of tert-butyl chloroformate with 3-bromo-2-methylcyclobutanol in the presence of potassium carbonate and DMF to form tert-butyl N-(3-bromo-2-methylcyclobutyl)carbamate", "Step 3: Reduction of tert-butyl N-(3-bromo-2-methylcyclobutyl)carbamate with NaBH4 in THF to form tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate", "Step 4: Deprotection of tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate with NaOH in EtOH to obtain the final product, tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate" ] } | |
Número CAS |
1785582-21-9 |
Nombre del producto |
tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate |
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



